molecular formula C6H3BrF3NO B8218678 3-Bromo-4-(trifluoromethoxy)pyridine

3-Bromo-4-(trifluoromethoxy)pyridine

Cat. No.: B8218678
M. Wt: 241.99 g/mol
InChI Key: FLSJSUJCGNTMPE-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a trifluoromethoxy group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the bromination of 4-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

    Reduction Reactions: Employ hydrogen gas and palladium catalysts under mild conditions.

Major Products Formed:

    Substitution Reactions: Yield substituted pyridines with various functional groups.

    Coupling Reactions:

    Reduction Reactions: Result in the formation of 4-(trifluoromethoxy)pyridine.

Scientific Research Applications

Chemistry: 3-Bromo-4-(trifluoromethoxy)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

    3-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Bromo-3-(trifluoromethoxy)pyridine: Positional isomer with bromine and trifluoromethoxy groups swapped.

    3-Chloro-4-(trifluoromethoxy)pyridine: Contains a chlorine atom instead of bromine.

Uniqueness: 3-Bromo-4-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

3-bromo-4-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSJSUJCGNTMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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